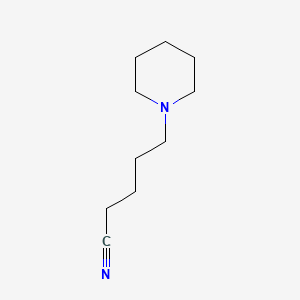

Piperidine-1-valeronitrile

Description

Contextualization of Piperidine-1-valeronitrile within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are cyclic organic compounds in which at least one carbon atom in the ring has been replaced by a nitrogen atom. This class of compounds is fundamental to organic chemistry and biochemistry. Among the most significant nitrogen heterocycles is piperidine (B6355638), a six-membered ring containing five carbon atoms and one nitrogen atom. mdpi.comwikipedia.org The piperidine scaffold is considered a privileged structure in medicinal chemistry, as it is a core component in a vast number of alkaloids and pharmaceuticals. mdpi.comwikipedia.orgmrc.ac.za Its prevalence is highlighted by the fact that over 7,000 scientific papers related to piperidine were published in a recent five-year period. mdpi.com

This compound is a derivative of piperidine, characterized by a piperidine ring attached to a five-carbon chain that terminates with a nitrile functional group, known as a valeronitrile (B87234) side chain. smolecule.comontosight.ai This structure places the compound at the intersection of heterocyclic chemistry and the chemistry of cyano compounds, making it a subject of interest for synthetic applications.

Significance of the Nitrile Functional Group in Organic Synthesis

The nitrile, or cyano, functional group (-C≡N) is of immense importance in the field of organic synthesis. nih.gov It is a highly versatile moiety that can be transformed into a wide array of other functional groups, making nitriles valuable synthetic intermediates. pearson.comnumberanalytics.com The carbon-nitrogen triple bond creates a reactive site that can participate in numerous chemical reactions. ebsco.com

Key transformations of the nitrile group include its reduction to primary amines and its hydrolysis to form amides and, subsequently, carboxylic acids. ebsco.comfiveable.me This "disguised" carboxylic acid character is a significant feature. ebsco.com Furthermore, the nitrile group participates in a variety of carbon-carbon bond-forming reactions, including nucleophilic additions, cycloadditions, and as a directing group in C-H bond functionalization. nih.govnumberanalytics.com This reactivity allows for the construction of complex molecular frameworks from simpler starting materials, solidifying the role of nitriles as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. numberanalytics.comebsco.com

Overview of Current Research Trajectories for Piperidine-Nitrile Hybrid Structures

Molecules that incorporate both a piperidine ring and a nitrile group, referred to as piperidine-nitrile hybrid structures, are a focus of ongoing chemical research. Scientific inquiry into these hybrids follows several key trajectories. A primary area of investigation is the development of novel and efficient synthetic methodologies for their preparation. acs.orgrsc.org

Researchers are actively exploring the utility of these compounds as versatile intermediates for the synthesis of more complex molecular architectures, particularly those with potential biological activity. mrc.ac.zasmolecule.com For instance, aminonitriles containing a piperidine precursor can undergo cyclization to generate chiral piperidines, which are valuable in drug discovery. mdpi.com Studies have also investigated the unique physicochemical properties that arise from this combination, such as in the development of functionalized ionic liquids where the nitrile group is appended to a piperidinium (B107235) cation. acs.org Furthermore, tandem reactions involving piperidine and nitrile functionalities, such as the aza-Prins–Ritter reaction, are being developed to create complex heterocyclic systems in a single synthetic operation. rsc.org The combination of the piperidine moiety and the reactive nitrile group offers a unique platform for creating diverse chemical entities. smolecule.com

Scope and Objectives of Academic Inquiry for this compound

The academic and industrial inquiry surrounding this compound focuses primarily on its role as a chemical intermediate and a building block in organic synthesis. smolecule.comontosight.ai Research objectives for this specific compound include the optimization of its synthesis and its application in the construction of more elaborate molecules. smolecule.comontosight.ai It is utilized in chemical research to explore reaction mechanisms pertinent to other piperidine-based compounds. smolecule.com

The unique structure of this compound, combining the established piperidine heterocycle with a flexible, functionalized side chain, makes its derivatives potential candidates for exploration in medicinal chemistry. smolecule.com The primary goal of research into this compound is to leverage its chemical reactivity for the efficient production of new and complex chemical structures.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4734-49-0 | labnovo.comchemical-suppliers.euchemicalbook.com |

| IUPAC Name | 5-piperidin-1-ylpentanenitrile | smolecule.com |

| Molecular Formula | C₁₀H₁₈N₂ | smolecule.comontosight.ai |

| Molecular Weight | 166.26 g/mol | smolecule.com |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Boiling Point | ~140-150°C at 10 mmHg | ontosight.ai |

Properties

IUPAC Name |

5-piperidin-1-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c11-7-3-1-4-8-12-9-5-2-6-10-12/h1-6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSRLFIEZWQEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197110 | |

| Record name | Piperidine-1-valeronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4734-49-0 | |

| Record name | 1-Piperidinepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4734-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinepentanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004734490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinevaleronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine-1-valeronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-valeronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidinepentanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K863RVK4W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of Piperidine 1 Valeronitrile Systems

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The tertiary amine of the piperidine ring is a key center for nucleophilic and base-catalyzed reactions. Its reactivity is fundamentally governed by the availability of the nitrogen's lone pair of electrons.

Nucleophilic Characteristics and Reaction Pathways

The nitrogen atom in the piperidine ring of Piperidine-1-valeronitrile is sp³-hybridized and possesses a lone pair of electrons, rendering it a potent nucleophile and a moderate base. This nucleophilicity drives its participation in a variety of chemical reactions. A primary pathway is nucleophilic substitution, where the nitrogen atom attacks electrophilic centers. For example, in reactions with alkyl halides, the nitrogen atom can displace a halide to form a quaternary ammonium (B1175870) salt.

Furthermore, the piperidine moiety is widely used to convert ketones and aldehydes into enamines. This reaction, known as the Stork enamine alkylation, involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon, followed by dehydration to form a C=C bond adjacent to the nitrogen. This enamine can then act as a nucleophile itself in subsequent alkylation or acylation reactions. The reactions of piperidine in nucleophilic aromatic substitution (SNAr) have also been studied, demonstrating its effectiveness in displacing leaving groups from activated aromatic systems. nih.gov

Protonation Equilibria and Their Influence on Reactivity

The reactivity of the piperidine nitrogen is highly dependent on the pH of the medium due to protonation equilibria. As a base, the nitrogen atom can accept a proton from an acid to form a piperidinium (B107235) cation. The pKa of protonated N-alkyl piperidines is typically in the range of 10-11, indicating they are weakly acidic and their conjugate bases (the neutral amine) are moderately strong.

Table 1: Typical pKa Values for Piperidine Derivatives

| Compound | pKa of Conjugate Acid |

|---|---|

| Piperidine | ~11.2 |

| N-Methylpiperidine | ~10.4 |

Note: The pKa for this compound is expected to be in a similar range. Data is illustrative of N-alkyl piperidines.

This protonation has a profound effect on the molecule's chemical behavior. Once protonated, the nitrogen's lone pair is no longer available, effectively neutralizing its nucleophilic and basic properties. researchgate.netrsc.org Consequently, in acidic environments, reactions that rely on the nucleophilicity of the piperidine nitrogen are significantly inhibited or completely halted. This equilibrium is a critical factor in designing reaction conditions, as controlling the pH can be used to "switch" the reactivity of the nitrogen atom on or off. khanacademy.org

Transformations of the Valeronitrile (B87234) Moiety

The valeronitrile portion of the molecule offers a different set of reactive sites: the carbon-nitrogen triple bond and the adjacent α-carbon atom.

Reactions at the Nitrile Group (e.g., Reductions)

The nitrile group (—C≡N) is a versatile functional group that can undergo several transformations, most notably reduction. The complete reduction of the nitrile group yields a primary amine, extending the carbon chain and introducing a new primary amine functionality. This transformation is a cornerstone of amine synthesis. studymind.co.uk

Several reagents are effective for this purpose:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that cleanly converts nitriles to primary amines after an aqueous workup. chemistrysteps.comucalgary.calibretexts.orglibretexts.orgacs.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as Raney Nickel, Palladium, or Platinum. studymind.co.ukresearchgate.net It is an industrially significant and often more economical method. unacademy.com The reaction typically requires elevated temperature and pressure. studymind.co.uk

Diisobutylaluminum Hydride (DIBAL-H): A milder reducing agent that can selectively reduce nitriles to aldehydes. chemistrysteps.comlibretexts.orgunacademy.com The reaction proceeds via the formation of an intermediate imine, which is then hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comlibretexts.orgunacademy.com

Table 2: Comparison of Common Reagents for Nitrile Reduction

| Reagent | Product | Typical Conditions |

|---|---|---|

| LiAlH₄ | Primary Amine | 1) Dry Ether/THF 2) H₂O workup ucalgary.ca |

| H₂ / Raney Ni | Primary Amine | High pressure, elevated temperature studymind.co.uk |

| DIBAL-H | Aldehyde | 1) Toluene, low temp. 2) H₂O workup chemistrysteps.comlibretexts.org |

| NaBH₄/CoCl₂ | Primary Amine | Alcoholic solvent |

α-Functionalization of the Nitrile-Bearing Carbon

The hydrogen atoms on the carbon atom adjacent to the nitrile group (the α-carbon) are weakly acidic. This acidity is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (nitrile anion) through resonance. The pKa of the α-protons of simple alkyl nitriles like acetonitrile (B52724) is around 31 in DMSO. acs.org

This property allows for the α-functionalization of the nitrile. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or sodium hydride, can deprotonate the α-carbon to generate a nucleophilic carbanion. youtube.comyoutube.com This enolate-like intermediate can then react with a range of electrophiles in nucleophilic substitution or addition reactions. youtube.comyoutube.com Common applications include:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds at the α-position. acs.orgrsc.org

Aldol-type Additions: Reaction with aldehydes or ketones to form β-hydroxynitriles. acs.org

This pathway is a powerful tool for elaborating the carbon skeleton of the valeronitrile side chain. acs.org

Radical Reactions Involving Cyanoalkyl Species

Radical chemistry offers alternative pathways for the functionalization of both the piperidine ring and the cyanoalkyl chain.

α-Amino Radicals: Modern photoredox catalysis has enabled the generation of α-amino radicals from N-alkyl piperidines. acs.orgnih.govacs.org In this process, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the piperidine nitrogen. The resulting radical cation readily undergoes deprotonation at an adjacent α-carbon, yielding a nucleophilic α-amino radical. acs.orgnih.gov This radical can then engage in various C-C bond-forming reactions, such as addition to Michael acceptors or coupling with cyanoarenes. acs.orgnih.gov

Cyanoalkyl Radicals: The valeronitrile moiety can also participate in radical reactions. The α-C-H bond adjacent to the nitrile group has a bond dissociation energy (BDE) of approximately 96 kcal/mol, making it susceptible to cleavage. acs.org Cyanoalkyl radicals can be generated through various methods, including hydrogen atom transfer (HAT) or the C-C bond cleavage of precursors like cycloketone oxime esters under photoredox or metal-catalyzed conditions. acs.orgrsc.orgbohrium.comresearchgate.net These generated radicals can then add to electron-deficient olefins or participate in radical-radical cross-coupling reactions to form new C-C or C-heteroatom bonds. acs.orgrsc.org

Intermolecular and Intramolecular Reaction Mechanisms

Elucidation of Reaction Intermediates

No specific research has been found that elucidates or isolates reaction intermediates in either intermolecular or intramolecular reactions involving this compound.

Kinetic Studies of Reaction Processes

There are no available kinetic studies that report on reaction rates, rate constants, or reaction orders for processes involving this compound.

Role as Reaction Intermediate or Precursor in Organic Synthesis

While this compound is commercially available for use in synthesis, no published studies were found that detail its use as a specific precursor or its formation as a key intermediate in the synthesis of other complex molecules.

Derivatization and Analog Synthesis of Piperidine 1 Valeronitrile

Functionalization of the Piperidine (B6355638) Ring System

Modification of the core piperidine scaffold is a primary strategy for creating structural diversity. This can be achieved by adding substituents to the carbon atoms of the ring or by synthesizing analogs with different substituents on the nitrogen atom.

Introducing substituents onto the carbon backbone of the piperidine ring is typically accomplished by synthesizing the ring from already substituted precursors, as direct C-H functionalization of a pre-formed piperidine-1-valeronitrile is challenging. Several established synthetic strategies allow for the preparation of C-substituted piperidine cores which can then be N-alkylated to yield the desired valeronitrile (B87234) derivative.

One of the most common methods is the catalytic hydrogenation of substituted pyridine (B92270) precursors . dtic.mil Aromatic pyridines bearing alkyl, aryl, or other functional groups can be reduced to the corresponding substituted piperidines using catalysts such as rhodium, palladium, or nickel under hydrogen pressure. dtic.milnih.gov For example, the hydrogenation of a 3-methylpyridine (B133936) would yield 3-methylpiperidine, which can then be reacted with a 5-halovaleronitrile to produce 3-methylthis compound.

Intramolecular cyclization reactions offer another powerful route. nih.gov These methods build the piperidine ring from a linear precursor that already contains the desired substituents. Key strategies include:

Aza-Diels-Alder reactions , where a substituted 1-azadiene reacts with a dienophile to form a tetrahydropyridine (B1245486) intermediate that can be reduced to the target piperidine. whiterose.ac.uk

Reductive amination of substituted δ-ketoamines or glutaraldehyde (B144438) derivatives, which cyclize to form the piperidine ring. nih.gov

Radical-mediated cyclizations of unsaturated amines, which can proceed with high stereoselectivity. whiterose.ac.uk

Dieckmann condensation of N-substituted amino diesters, followed by hydrolysis and decarboxylation, is a classic method for producing substituted piperidones that can be further reduced and functionalized. dtic.mil

Multicomponent reactions (MCRs) provide an efficient means to construct highly substituted piperidines in a single step from simple starting materials. nih.gov These reactions can combine an aldehyde, an amine, and an active methylene (B1212753) compound to generate complex piperidine scaffolds. nih.gov

| Method | Description | Typical Precursors | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a substituted pyridine ring to a piperidine ring. | Substituted Pyridines | dtic.milnih.gov |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition to form a tetrahydropyridine intermediate, followed by reduction. | Imines, Dienes | whiterose.ac.uk |

| Reductive Amination | Intramolecular cyclization of a linear precursor containing amine and carbonyl groups. | δ-Ketoamines, Dialdehydes | nih.gov |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester, leading to a piperidone. | N,N-dicarboxyalkylated amino esters | dtic.mil |

This approach involves the synthesis of analogs where the valeronitrile moiety is replaced with other N-alkyl or N-acyl groups. The synthesis starts with piperidine or a C-substituted piperidine, which is then functionalized at the nitrogen atom.

A common method is the N-alkylation of the piperidine ring with various alkyl halides. google.com This nucleophilic substitution reaction allows for the introduction of a wide array of side chains. Another powerful technique is reductive amination , where piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new N-C bond. google.com

Alternatively, piperidine can be N-acylated using acyl chlorides or anhydrides, followed by reduction of the resulting amide to the corresponding N-alkyl derivative. google.com This two-step process is particularly useful for introducing secondary or sterically hindered alkyl groups.

Modification of the Valeronitrile Side Chain

Derivatization can also be focused on the valeronitrile side chain, either by altering its carbon framework or by chemically transforming the terminal nitrile group.

Analogs of this compound with different side chain lengths can be readily synthesized by reacting piperidine with haloalkanenitriles of varying carbon counts. This is a direct application of the N-alkylation strategy. For instance, using chloroacetonitrile (B46850) or 6-bromohexanenitrile (B1266044) would yield piperidine-1-acetonitrile and piperidine-1-hexanenitrile, respectively.

| Target Analog | Alkylating Agent Example | Side Chain Length |

|---|---|---|

| Piperidine-1-acetonitrile | 2-Chloroacetonitrile | 2 carbons |

| Piperidine-1-propionitrile | 3-Bromopropionitrile | 3 carbons |

| Piperidine-1-butyronitrile | 4-Chlorobutyronitrile | 4 carbons |

| Piperidine-1-hexanenitrile | 6-Bromohexanenitrile | 6 carbons |

To introduce unsaturation, piperidine can be reacted with a halo-alkenenitrile. For example, alkylation with a compound like 5-chloro-2-pentenenitrile would introduce a double bond into the side chain, yielding an unsaturated analog. Subsequent hydrogenation of this double bond could also be performed if desired.

The terminal nitrile group of this compound is a versatile functional handle that can be converted into other important groups, primarily amides and carboxylic acids.

Hydrolysis is the key transformation for these modifications. The reaction can be controlled to yield either the amide or the carboxylic acid.

Conversion to Carboxylic Acid: Complete hydrolysis of the nitrile leads to the formation of Piperidine-1-valeric acid. This is typically achieved under acidic or basic conditions with heating. nih.gov Studies on the hydrolysis of valeronitrile have shown that using supercritical water can achieve high conversion rates and selectivity for the carboxylic acid product. nih.gov For example, near-quantitative conversion of valeronitrile to valeric acid can be achieved in pure supercritical water at temperatures between 400-500°C. nih.gov The use of dilute sulfuric acid in supercritical water can further enhance reaction rates. nih.gov

Conversion to Amide: Partial hydrolysis of the nitrile yields the corresponding amide, Piperidine-1-valeramide. This can be accomplished using controlled acidic or basic hydrolysis, often at lower temperatures or for shorter reaction times than required for full hydrolysis to the acid. nih.gov Supercritical nitrile hydrolysis can also be used for amide production. nih.gov

| Transformation | Product | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Complete Hydrolysis | Piperidine-1-valeric acid | H3O+ or OH-, heat; Supercritical H2O (400-500°C) | nih.govrsc.org |

| Partial Hydrolysis | Piperidine-1-valeramide | Controlled H3O+ or OH-; Supercritical H2O | nih.gov |

Stereoselective and Enantioselective Approaches to Derivatives

When substituents are present on the piperidine ring, stereoisomers are possible. The development of stereoselective and enantioselective synthetic methods is crucial for isolating specific isomers. These approaches generally involve creating the chiral centers during the formation of the piperidine ring.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. For example, the reduction of a substituted tetrahydropyridine precursor can often be influenced by the existing substituents, leading to a preferential formation of one diastereomer (e.g., cis over trans). whiterose.ac.uk The cyclization of linear precursors can also be highly diastereoselective, with the stereochemistry of the starting material guiding the formation of new stereocenters. whiterose.ac.uk

Enantioselective synthesis is employed to produce a single enantiomer of a chiral molecule. This is often achieved through asymmetric catalysis, where a chiral catalyst guides the reaction to favor one enantiomeric product.

Asymmetric Hydrogenation: The hydrogenation of substituted pyridines or their derivatives can be rendered enantioselective by using chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. nih.gov

Catalytic Asymmetric Cyclizations: Enantioselective versions of ring-forming reactions, such as palladium-catalyzed alkene cyclizations, can be used to construct chiral piperidine rings with high enantiomeric excess. nih.govgoogle.com

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a reaction, after which it is removed. This strategy is effective in reactions like the aza-Diels-Alder reaction to produce enantiomerically enriched piperidines. whiterose.ac.uk

A notable approach involves starting from enantiopure building blocks from the "chiral pool," such as L-glutamic acid, which can be converted through a series of steps into stereochemically defined piperidine derivatives. google.com

| Approach | Method | Key Feature | Reference |

|---|---|---|---|

| Diastereoselective | Substrate-controlled reduction/cyclization | Existing stereocenters direct the formation of new ones. | whiterose.ac.uk |

| Enantioselective | Asymmetric Catalysis | A chiral catalyst (e.g., Rh, Pd complex) creates a chiral environment. | nih.gov |

| Chiral Auxiliaries | A removable chiral group directs a stereoselective transformation. | whiterose.ac.uk | |

| Chiral Pool Synthesis | Uses readily available enantiopure starting materials (e.g., amino acids). | google.com |

Chiral Catalyst-Mediated Synthesis

The development of chiral catalysts has provided powerful tools for the enantioselective synthesis of piperidine derivatives. These catalysts, which can be metal-based or purely organic, create a chiral environment that directs the formation of one enantiomer over the other.

One notable approach involves the use of chiral copper(II) catalysts for the enantioselective cyanidation of fluorosubstituted amines, which can then undergo cyclization to form chiral piperidines. nih.gov This method has been successfully applied to the asymmetric synthesis of complex molecules. Another strategy employs nickel catalysts with chiral P-O ligands for the intramolecular hydroalkenylation of 1,6-ene-dienes, yielding six-membered N-heterocycles with high enantioselectivity. nih.gov

Rhodium-catalyzed asymmetric reactions have also emerged as a robust method for synthesizing enantioenriched 3-substituted piperidines. snnu.edu.cn This approach can involve an asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine precursor, leading to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn These intermediates can then be further reduced to the corresponding chiral piperidines. snnu.edu.cn The versatility of this method allows for a wide range of functional groups to be tolerated. snnu.edu.cn

Furthermore, copper-catalyzed cyclizative aminoboration using a chiral ligand like (S, S)-Ph-BPE offers a regiospecific and enantioselective route to 2,3-cis-disubstituted piperidines. nih.gov This method is characterized by its mild reaction conditions and excellent functional group compatibility. nih.gov The utility of this protocol has been demonstrated in the synthesis of key chiral intermediates for pharmaceutically relevant compounds. nih.gov

Organocatalysis, utilizing small chiral organic molecules, has also been effectively employed. For instance, carbene-catalyzed intramolecular Mannich reactions can achieve good enantioselectivity and high yields in the formation of piperidine rings. nih.gov Chiral guanidines and their derivatives represent another class of powerful organocatalysts, leveraging their strong basicity and hydrogen-bond donating ability to control stereochemistry in various transformations. nih.gov

The table below summarizes key findings in chiral catalyst-mediated synthesis applicable to piperidine derivatives.

| Catalyst System | Reaction Type | Key Features | Reference |

| Chiral Copper(II) | Enantioselective cyanidation/cyclization | Synthesis of chiral piperidines from fluorosubstituted amines. | nih.gov |

| Nickel / Chiral P-O Ligand | Intramolecular hydroalkenylation | Forms six-membered N-heterocycles with an off-cycle double bond. | nih.gov |

| Rhodium / Chiral Ligand | Asymmetric reductive Heck reaction | High yield and enantioselectivity for 3-substituted piperidines. | snnu.edu.cn |

| Copper / (S, S)-Ph-BPE | Cyclizative aminoboration | Produces 2,3-cis-disubstituted piperidines with excellent enantioselectivity. | nih.gov |

| NHC-Carbene | Intramolecular Mannich reaction | Good enantioselectivity and higher yields compared to base-only reactions. | nih.gov |

Asymmetric Induction in Cyclization Reactions

Asymmetric induction in cyclization reactions is a powerful strategy for establishing stereocenters in the piperidine ring. This can be achieved through various methods, including substrate control, auxiliary control, or by employing chiral reagents.

Acid-mediated stereoselective intramolecular cyclization of enones represents one such approach. nih.gov This 6-endo-trig cyclization allows for the formation of the piperidine ring with controlled stereochemistry. nih.gov Similarly, intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, mediated by an acid, proceeds through an enamine and subsequent iminium ion formation to yield piperidines. nih.gov

The use of chiral auxiliaries attached to the substrate is a classic and effective method. Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral building blocks for the enantioselective synthesis of a wide array of piperidine-containing compounds. researchgate.net These lactams allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. researchgate.net

Radical-mediated cyclizations also offer a pathway to piperidine synthesis. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes, proceeding in good yields. nih.gov

The table below details research findings related to asymmetric induction in cyclization reactions for the synthesis of piperidine structures.

| Cyclization Method | Key Features | Reference |

| Acid-mediated 6-endo-trig | Stereoselective cyclization of enones. | nih.gov |

| Acid-mediated 6-endo-dig | Reductive hydroamination/cyclization cascade of alkynes. | nih.gov |

| Chiral Oxazolopiperidone Lactams | Use of a chiral auxiliary for regio- and stereocontrolled substituent introduction. | researchgate.net |

| Radical-Mediated Cyclization | Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Piperidine-1-valeronitrile. Both ¹H and ¹³C NMR provide atom-specific information, confirming the molecular framework and offering insights into the dynamics of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the assignment of signals to specific protons within the piperidine (B6355638) ring and the valeronitrile (B87234) chain. The protons on the piperidine ring typically appear as complex multiplets due to spin-spin coupling. The protons alpha to the nitrogen (C2-H and C6-H) are deshielded and appear further downfield compared to the other ring protons (C3-H, C4-H, C5-H). The protons on the valeronitrile chain exhibit distinct chemical shifts based on their proximity to the nitrogen atom and the nitrile group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon of the nitrile group (C≡N) is highly deshielded and appears significantly downfield. The carbons of the piperidine ring alpha to the nitrogen (C-2 and C-6) are also shifted downfield relative to the other ring carbons. Computational and experimental studies on N-substituted piperidines aid in the precise assignment of these chemical shifts. researchgate.netresearchgate.net

Dynamic processes, such as the chair-to-chair interconversion of the piperidine ring, can influence NMR spectra. While this process is typically fast at room temperature, leading to averaged signals, variable-temperature NMR studies could potentially resolve distinct signals for axial and equatorial protons and carbons.

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Piperidine C2, C6 | ~2.4 - 2.6 | ~54 - 56 |

| Piperidine C3, C5 | ~1.5 - 1.7 | ~25 - 27 |

| Piperidine C4 | ~1.4 - 1.6 | ~23 - 25 |

| Chain Cα | ~2.4 - 2.6 | ~55 - 57 |

| Chain Cβ | ~1.6 - 1.8 | ~26 - 28 |

| Chain Cγ | ~1.5 - 1.7 | ~23 - 25 |

| Chain Cδ | ~2.3 - 2.5 | ~16 - 18 |

| Chain C≡N | - | ~119 - 121 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which provides corroborating structural evidence. In electron ionization (EI-MS), the molecule is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight (166.27 g/mol ).

The fragmentation of N-substituted piperidines is well-characterized and typically involves alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. miamioh.edunih.gov For this compound, the most prominent fragmentation pathway is the loss of the valeronitrile side chain or parts of it. A key fragmentation event is the cleavage of the C-C bond alpha to the nitrogen within the ring, leading to the formation of a stable iminium ion. The base peak in the mass spectrum of piperidine itself is often observed at m/z 84, resulting from the loss of a hydrogen atom. miamioh.edu For this compound, characteristic fragments would arise from cleavage at various points along the valeronitrile chain and within the piperidine ring.

| m/z | Plausible Fragment Structure/Identity |

|---|---|

| 166 | [M]⁺ (Molecular Ion) |

| 165 | [M-H]⁺ |

| 98 | [M - C₄H₈CN]⁺ or [C₅H₁₀N-CH₂]⁺ (Piperidinemethyl cation) |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment after α-cleavage) |

| 69 | [C₄H₈CN]⁺ (Valeronitrile chain fragment) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. The most characteristic feature in the vibrational spectra is the stretching vibration of the nitrile (C≡N) group. researchgate.net This vibration gives rise to a sharp, intense absorption band in the IR spectrum, typically in the range of 2260–2240 cm⁻¹. researchgate.net Its presence is a clear indicator of the nitrile functionality.

Other key vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from both the piperidine ring and the valeronitrile chain appear in the 3000–2850 cm⁻¹ region.

CH₂ Bending: Scissoring and rocking vibrations of the methylene (B1212753) groups are observed in the 1470–1430 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is typically found in the 1250–1020 cm⁻¹ region.

Raman spectroscopy provides complementary information, and while C-H and C-N stretching bands are also visible, the C≡N stretch is often a strong and sharp band, making it easily identifiable. chemicalbook.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium-Sharp |

| CH₂ Bend (Scissoring) | 1430 - 1470 | Variable |

| C-N Stretch (Tertiary Amine) | 1020 - 1250 | Variable |

Electronic Spectroscopy and Excited State Dynamics (e.g., Twisted Intramolecular Charge Transfer (TICT) State Analysis)

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. As this compound consists of saturated aliphatic rings and chains, it does not possess extensive π-conjugation. Therefore, strong absorptions in the visible region are not expected. Electronic transitions would be primarily of the n → σ* type, associated with the lone pair of electrons on the nitrogen atom, occurring in the far-UV region, typically below 200 nm.

The molecule's structure, featuring an electron-donating piperidine group (donor) and an electron-withdrawing nitrile group (acceptor), makes it a candidate for interesting excited-state dynamics, such as the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.govrsc.org Upon photoexcitation, an electron can be transferred from the piperidine nitrogen to the nitrile group. nih.govrsc.org If the valeronitrile chain is flexible enough to allow rotation around the C-N single bonds, the molecule can relax into a non-emissive, charge-separated TICT state where the donor and acceptor moieties are electronically decoupled and oriented perpendicularly. nih.govnih.gov The formation of such states is highly dependent on solvent polarity and viscosity. nih.gov While direct experimental evidence for a TICT state in this compound is not extensively documented, the general principles of TICT apply to its donor-acceptor structure. rsc.orgrsc.org

Conformational Analysis of the Piperidine Ring and Valeronitrile Chain

Piperidine Ring: The piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. ias.ac.inrsc.org For N-substituted piperidines, the substituent on the nitrogen atom can occupy either an axial or an equatorial position. The energetic preference is determined by steric interactions. nih.govnih.gov Computational studies and spectroscopic evidence suggest that for many N-alkyl piperidines, the conformer with the equatorial substituent is more stable. osi.lv

Theoretical and Computational Chemistry of Piperidine 1 Valeronitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental in elucidating the electronic structure and thermodynamic stability of molecules like piperidine-1-valeronitrile. Ab initio methods, such as Hartree-Fock (HF), and density functional theory (DFT) are commonly employed to model the electronic properties of piperidine (B6355638) derivatives. researchgate.netresearchgate.net These calculations can determine molecular orbital energies, electron density distribution, and the relative energies of different conformations.

For N-substituted piperidines, a key aspect of their stability is the conformational preference of the substituent on the nitrogen atom. Generally, for a piperidine ring in its stable chair conformation, substituents can occupy either an axial or equatorial position. Non-empirical quantum-chemical calculations, such as those using RHF/6-31G(d) and MP2/6-31G(d) methods, have shown that for N-methylpiperidine, the equatorial position of the methyl group is energetically more favorable than the axial position. researchgate.netosi.lv This preference is attributed to reduced steric hindrance in the equatorial orientation. It is highly probable that the larger valeronitrile (B87234) group in this compound would also preferentially adopt an equatorial position to minimize steric strain.

Quantum mechanical calculations can also provide the total electronic energy of the molecule, which is a measure of its stability. By comparing the calculated energies of different isomers or conformers, the most stable structure can be identified. For instance, calculations at the M06-2X/6-311G(d,p) level of theory have been used to determine the free energy difference between axial and equatorial conformers of 2-substituted piperidines. nih.gov

Table 1: Representative Calculated Energies for N-substituted Piperidine Conformers

| N-Substituent | Method | Basis Set | Conformer | Relative Energy (kcal/mol) |

| Methyl | RHF | 6-31G(d) | Equatorial | 0.00 |

| Methyl | RHF | 6-31G(d) | Axial | > 0 |

| Phenyl | M06-2X | 6-311G(d,p) | Equatorial | 1.00 |

| Phenyl | M06-2X | 6-311G(d,p) | Axial | 0.00 |

Note: This table presents representative data for N-methylpiperidine and N-phenylpiperidine to illustrate the concept of conformational energy differences. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and reactivity of organic compounds, including piperidine derivatives. researchgate.netnih.gov By employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G**, researchers can obtain optimized molecular structures with high accuracy. researchgate.netnih.gov For piperidine and its derivatives, DFT calculations have successfully predicted bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. researchgate.net The geometry of the piperidine ring is typically a chair conformation, and the attachment of the valeronitrile group to the nitrogen atom would lead to specific geometric parameters that can be precisely calculated.

Reactivity of a molecule can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, the nitrogen atom's lone pair would significantly contribute to the HOMO, making it a likely site for electrophilic attack. The nitrile group, being electron-withdrawing, would influence the energy of the LUMO.

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. mdpi.com

Table 2: Representative DFT-Calculated Geometrical Parameters and Reactivity Descriptors for a Piperidine Ring

| Parameter | Description | Typical Calculated Value |

| C-N Bond Length | Average bond length in the ring | ~1.47 Å |

| C-C Bond Length | Average bond length in the ring | ~1.54 Å |

| C-N-C Bond Angle | Angle within the piperidine ring | ~111° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Varies with substituent |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Varies with substituent |

| HOMO-LUMO Gap | Indicator of chemical reactivity | Varies with substituent |

Note: The values in this table are typical for the piperidine scaffold. The specific values for this compound would be influenced by the valeronitrile substituent.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of molecules in a dynamic environment, such as in solution. researchgate.net For flexible molecules like this compound, which has a flexible alkyl chain and a piperidine ring that can undergo conformational changes (e.g., chair-boat interconversion), MD simulations can provide valuable insights into its dynamic behavior over time. rsc.org

In an MD simulation, the trajectory of atoms and molecules is calculated by solving Newton's equations of motion. This allows for the observation of conformational transitions and the characterization of the stable and metastable states of the molecule. For piperidine derivatives, MD simulations can reveal the preferred conformations in different solvents and at various temperatures. researchgate.net Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, and the analysis of hydrogen bonding and solvent accessible surface area to understand interactions with the surrounding environment. researchgate.net

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in predicting the mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving this compound, such as N-alkylation or reactions at the nitrile group, DFT calculations can be used to map out the potential energy surface. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be determined.

For instance, in the study of N-alkylation reactions, computational methods can elucidate whether the reaction proceeds via an SN1 or SN2 mechanism. osu.edu The geometry of the transition state can be optimized, and the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction rate. Studies on hydrogen migration in piperidine radicals have utilized G3B3 and G3(MP2)-RAD levels of theory to determine the feasibility of different rearrangement pathways. nih.gov Such computational approaches could be applied to understand the reactivity and potential degradation pathways of this compound. The presence of explicit solvent molecules can also be included in these calculations to model their influence on the reaction mechanism. nih.gov

In Silico Design Principles for Related Piperidine-Nitrile Architectures

The principles of in silico drug design, which heavily rely on computational chemistry, can be applied to design novel molecules based on the piperidine-nitrile architecture with desired properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this process, where molecular descriptors are correlated with biological activity to develop predictive models. mdpi.com

For piperidine-based compounds, QSAR models have been developed to predict their inhibitory activities against various biological targets. mdpi.com These models often use a combination of electronic, steric, and lipophilic descriptors. Computational methods like DFT are used to calculate many of these descriptors, such as HOMO-LUMO energies, dipole moments, and molecular surface areas. mdpi.com

Based on these predictive models, new piperidine-nitrile derivatives can be designed by modifying the structure of this compound. For example, the length of the alkyl chain, the introduction of other functional groups on the piperidine ring, or the replacement of the nitrile group could be explored virtually. Molecular docking simulations can then be used to predict the binding affinity of these newly designed compounds to a specific protein target, helping to prioritize which molecules to synthesize and test experimentally. nih.gov This iterative process of computational design, prediction, and experimental validation is a cornerstone of modern medicinal chemistry and can be effectively applied to the piperidine-nitrile scaffold. nih.gov

Catalytic Applications of Piperidine and Nitrile Containing Systems

Piperidine-Based Organic Catalysts

Piperidine (B6355638), a heterocyclic amine, is a well-established organocatalyst in organic synthesis. wikipedia.org Its basicity and nucleophilicity enable it to catalyze a variety of reactions, most notably condensation and other base-mediated transformations. wikipedia.orgwikipedia.org As an organic catalyst, it offers an alternative to metal-based systems, contributing to the principles of green chemistry. wikipedia.org

Piperidine is frequently employed as a catalyst in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. tandfonline.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or cyanoacetic acid. wikipedia.org Piperidine's role is that of a weak base, which is crucial for facilitating the reaction without inducing the self-condensation of the aldehyde or ketone starting materials. wikipedia.org

The mechanism of piperidine-catalyzed Knoevenagel condensation is understood to proceed through the formation of an iminium ion intermediate. researchgate.netsemanticscholar.orgacs.org The reaction begins with the nucleophilic attack of piperidine on the carbonyl carbon of the aldehyde (e.g., benzaldehyde), leading to a carbinolamine. researchgate.netacs.org This intermediate then dehydrates to form a reactive iminium ion. researchgate.netsemanticscholar.org Concurrently, piperidine acts as a base to deprotonate the active methylene compound, generating a carbanion or enolate. tandfonline.comresearchgate.net This nucleophile then attacks the iminium ion. researchgate.net The final step involves the elimination of the piperidine catalyst, regenerating it for the next catalytic cycle and yielding the α,β-unsaturated product. researchgate.netsemanticscholar.org Theoretical calculations suggest that the formation of the iminium ion is the rate-determining step with the highest energy barrier. semanticscholar.orgacs.org

A notable variant is the Knoevenagel-Doebner modification, which uses pyridine (B92270) as a solvent and piperidine as the catalyst for the reaction of aldehydes with malonic acid. tandfonline.com This modification is often followed by a decarboxylation step. tandfonline.comwikipedia.org

Table 1: Examples of Piperidine-Catalyzed Knoevenagel Condensation

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Enone charge transfer complex | wikipedia.org |

| Benzaldehyde | Acetylacetone | Piperidine/Methanol | α,β-Unsaturated ketone | researchgate.netsemanticscholar.org |

| Aromatic Aldehydes | Malonic acid | Piperidine/Pyridine | α,β-Unsaturated acids | tandfonline.com |

Beyond condensation reactions, piperidine's utility as a base catalyst extends to various other organic transformations. wikipedia.org It is widely used as a base and a solvent in chemical synthesis. wikipedia.org One of its prominent applications is in the formation of enamines from ketones, which are key intermediates in the Stork enamine alkylation reaction. wikipedia.org

Piperidine is also used as a base for deprotection in solid-phase peptide synthesis, specifically for the removal of the fluorenylmethyloxycarbonyl (Fmoc) group from amino acids. wikipedia.org In addition, it has been shown to be an effective organic base catalyst for the derivatization of oligosaccharides with malononitrile, enhancing their detection by electrospray ionization mass spectrometry. researchgate.net In studies of aromatic nucleophilic substitution, piperidine acts as both a nucleophile and a base catalyst. acs.org

Nitrile-Containing Compounds as Ligands in Metal Catalysis

Nitriles (R-C≡N) are versatile ligands in the field of coordination chemistry and metal catalysis. nih.govwikipedia.org The lone pair of electrons on the nitrogen atom allows them to coordinate to a metal center, typically in a monodentate, end-on fashion. nih.gov Nitrile ligands like acetonitrile (B52724), propionitrile, and benzonitrile (B105546) are classified as charge-neutral Lewis bases. wikipedia.org

A key feature of nitrile ligands is that they are often labile, meaning they are weakly coordinating and can be easily displaced by other, more strongly coordinating ligands. nih.govwikipedia.org This property is highly valuable in catalysis, as the dissociation of a nitrile ligand can open up a coordination site on the metal center, allowing the substrate to bind and the catalytic cycle to proceed. nih.gov Complexes such as [Cu(CH₃CN)₄]⁺ are commonly used as catalyst precursors for this reason. wikipedia.orgresearchgate.net

Coordination to a metal center activates the nitrile group. acs.org The metal acts as a Lewis acid, withdrawing electron density and making the nitrile carbon more electrophilic and susceptible to nucleophilic attack. wikipedia.orgacs.org This activation is the basis for several catalytic transformations of nitriles themselves, including:

Hydration: Metal complexes of ruthenium, rhodium, platinum, and others catalyze the hydration of nitriles to amides. acs.org The reaction involves the nucleophilic attack of water on the metal-activated nitrile. wikipedia.orgwikiwand.com

Hydrogenation: Metal catalysts are used to reduce nitriles to primary or tertiary amines. wikipedia.org

Cycloaddition: Metal pincer complexes can catalyze the cycloaddition of nitriles, where the nitrile adds across a metal-ligand bond. rug.nl

Nitrile ligands are integral to a wide range of catalytic processes, including olefin cyclopropanation, aziridination, and the oxidation of alkanes. researchgate.net The catalytic performance can be tuned by the nature of the nitrile and the metal center, with more weakly coordinated nitriles often leading to better catalytic activity. researchgate.net

Table 2: Selected Metal-Nitrile Complexes in Catalysis

| Metal Complex | Catalytic Reaction | Function of Nitrile | Reference |

| [Cu(CH₃CN)₄]⁺ | Olefin Cyclopropanation & Aziridination | Labile Ligand | researchgate.net |

| Co(NCCH₃)ₓ²⁺ | Air Oxidation of Alkanes | Labile Ligand | researchgate.net |

| Ru, Rh, Pt, Pd Complexes | Nitrile Hydration | Activating Ligand | acs.org |

| Ni(0) Complexes | Hydrogenation of Nitriles | η²-Coordination Intermediate | wikipedia.orgwikiwand.com |

Applications in Material Science Catalysis (e.g., Dye-Sensitized Solar Cells (DSSCs))

Piperidine and nitrile-containing compounds play significant roles in the catalysis and efficiency of materials for energy conversion, particularly in dye-sensitized solar cells (DSSCs). northwestern.edumdpi.com DSSCs are a type of photovoltaic cell that uses a sensitizer (B1316253) dye adsorbed onto a semiconductor surface, typically titanium dioxide (TiO₂), to absorb sunlight. nih.gov

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperidine-containing compounds, a crucial class of heterocycles in medicinal chemistry, is continuously evolving. nih.govrsc.org While traditional methods for preparing piperidine (B6355638) derivatives exist, future research will likely pivot towards more efficient, stereoselective, and sustainable strategies that can be adapted for the synthesis of Piperidine-1-valeronitrile.

One promising avenue is the development of catalytic asymmetric methods . These approaches, utilizing chiral catalysts, can provide access to enantiomerically pure piperidine derivatives, which is often critical for their biological activity. acs.orgthieme-connect.com For instance, the enantioselective [4+2] annulation of imines with allenes, catalyzed by chiral phosphepine, has emerged as a powerful tool for constructing functionalized piperidines with high stereoselectivity. acs.org Adapting such methodologies to incorporate a valeronitrile (B87234) moiety could offer a direct and elegant route to chiral this compound analogues.

Biocatalysis represents another key area for sustainable synthesis. The use of enzymes, such as transaminases and lipases, can enable highly selective transformations under mild reaction conditions, often in aqueous media. rsc.orgrsc.org A hybrid bio-organocatalytic cascade, for example, could employ a transaminase to generate a key intermediate that then undergoes a complexity-building reaction to form the piperidine ring. rsc.org Exploring enzymatic C-H oxidation could also introduce functionality to the piperidine ring of readily available starting materials in a highly specific manner. chemistryviews.org

The following table summarizes potential novel and sustainable synthetic approaches for this compound:

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., phosphines, zinc complexes) to control stereochemistry. acs.orgthieme-connect.com | Access to specific stereoisomers, crucial for pharmacological applications. |

| Biocatalysis | Employment of enzymes (e.g., transaminases, lipases) for selective transformations. rsc.orgrsc.org | High selectivity, mild reaction conditions, reduced environmental impact. |

| Cascade Reactions | Multiple bond-forming events occur in a single synthetic operation. nih.gov | Increased efficiency, reduced waste, and lower production costs. |

| Green Solvents | Utilization of environmentally benign solvents like water. nih.govnih.gov | Enhanced safety and reduced environmental footprint of the synthesis. |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The reactivity of this compound is largely dictated by the piperidine ring and the nitrile functional group. Future research is expected to uncover novel reactivity patterns and selectivities, expanding the synthetic utility of this compound.

Investigations into C-H functionalization of the piperidine ring are likely to be a major focus. The ability to selectively introduce new functional groups at specific positions on the piperidine core would provide rapid access to a diverse range of derivatives. This could be achieved through transition-metal catalysis or radical-mediated processes. nih.gov

The nitrile group also offers a versatile handle for a variety of chemical transformations. While classic nitrile reactions are well-established, there is potential to discover new modes of reactivity, particularly in the context of tandem or cascade reactions where the nitrile participates in cyclizations or other bond-forming events. rsc.org For instance, tandem alkynyl aza-Prins–Ritter reactions have been used to synthesize piperidine derivatives where the nitrile group plays a key role in the reaction cascade. rsc.org

Exploring the synergistic reactivity between the piperidine nitrogen and the nitrile group could also lead to new discoveries. The basicity of the piperidine nitrogen can influence the reactivity of the nitrile group, and vice versa. Understanding and harnessing these electronic effects could enable the development of novel synthetic methodologies.

Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the study of this compound is expected to yield significant insights.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the outcome of chemical transformations. nih.gov This can help in the rational design of new reactions and in understanding the factors that control selectivity. For example, computational studies can elucidate the transition states of catalytic cycles, providing a deeper understanding of how catalysts control stereoselectivity in the synthesis of chiral piperidines.

Conformational Analysis: The three-dimensional shape of piperidine-containing molecules is crucial for their biological activity. rsc.org Advanced computational methods can be used to perform thorough conformational analyses of this compound and its derivatives, identifying the most stable conformations and how they might interact with biological targets.

Virtual Screening and Drug Design: For derivatives of this compound with potential pharmaceutical applications, computational tools can be used for virtual screening against biological targets. This can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Integration with Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of chemical syntheses, and this trend is expected to have a significant impact on the future production of this compound. nih.govunibo.it

Atom Economy: Future synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, minimizing the generation of waste. nih.gov This can be achieved through the use of addition reactions and catalytic processes.

Use of Safer Solvents and Reagents: There will be a continued effort to replace hazardous solvents and reagents with safer alternatives. unibo.it This includes the use of water as a solvent and the development of catalytic systems that can operate under milder conditions. nih.govnih.gov For example, research into alternatives to piperidine for Fmoc removal in peptide synthesis highlights the drive to replace hazardous reagents. rsc.org

Energy Efficiency: Synthetic methods that can be performed at ambient temperature and pressure will be favored to reduce energy consumption. The use of highly active catalysts can help to achieve this goal.

The following table outlines the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to avoid waste generation from the outset. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the product. |

| Less Hazardous Chemical Syntheses | Employing and generating substances with little or no toxicity. |

| Designing Safer Chemicals | Creating products that are effective but have minimal toxicity. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. unibo.it |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. acs.org |

| Design for Degradation | Designing products that can break down into innocuous substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |

Potential for New Specialty Chemical Development

The unique combination of a piperidine ring and a valeronitrile side chain in this compound makes it an attractive building block for the development of new specialty chemicals with a wide range of applications.

Pharmaceuticals: The piperidine scaffold is a common feature in many FDA-approved drugs. digitellinc.com The valeronitrile moiety can be readily converted into other functional groups, such as carboxylic acids, amines, or tetrazoles, providing access to a diverse library of compounds for drug discovery programs. The development of stereoselective syntheses for chiral derivatives of this compound will be particularly important in this area. acs.org

Agrochemicals: Nitrogen-containing heterocycles are also prevalent in agrochemicals. The structural features of this compound could be exploited to develop new herbicides, insecticides, or fungicides with novel modes of action.

Materials Science: The nitrile group can participate in polymerization reactions, suggesting that this compound could be a useful monomer for the synthesis of novel polymers with interesting properties. The incorporation of the piperidine ring could impart unique thermal or mechanical properties to these materials.

Fine Chemicals and Research Tools: As a versatile synthetic intermediate, this compound and its derivatives can serve as valuable building blocks for the synthesis of more complex molecules, including natural products and molecular probes for chemical biology research. rsc.org The development of efficient and scalable syntheses will be key to making this compound readily available for these applications.

Q & A

Basic: What are the established synthetic routes for Piperidine-1-valeronitrile, and how can reproducibility be ensured?

This compound is typically synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives and nitrile-containing precursors. Key steps include:

- Reaction optimization : Use anhydrous conditions and inert atmospheres to minimize side reactions (e.g., hydrolysis of the nitrile group) .

- Purification : Column chromatography or recrystallization is recommended to isolate high-purity products. Validate purity using HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .

- Reproducibility : Document all parameters (temperature, molar ratios, catalyst loading) in the main manuscript, with extended details (e.g., TLC monitoring intervals) in supplementary files .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization occurs .

- Waste management : Segregate chemical waste in labeled containers for professional disposal. Avoid aqueous neutralization due to potential cyanide release .

- Emergency procedures : Maintain spill kits with activated carbon and ensure fume hoods are functional during synthesis .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

- Comparative analysis : Cross-reference NMR (¹H/¹³C), IR, and mass spectrometry data with literature. Annotate chemical shift variations caused by solvent effects (e.g., DMSO vs. CDCl₃) .

- Computational validation : Use density functional theory (DFT) to simulate NMR spectra and identify structural anomalies (e.g., unexpected tautomerism) .

- Collaborative verification : Share raw spectral data via repositories like Zenodo for peer validation .

Advanced: What methodological strategies optimize the yield of this compound in multi-step reactions?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency. Monitor kinetics via in-situ FTIR .

- Solvent selection : Compare polar aprotic solvents (DMF, acetonitrile) for their impact on intermediate stability. Use DOE (Design of Experiments) to identify ideal conditions .

- Scale-up considerations : Maintain mixing efficiency and heat transfer consistency between small- and large-scale batches. Report deviations in supplementary materials .

Advanced: How can computational models predict the reactivity of this compound in novel applications?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays (IC₅₀ measurements) .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity in heterocyclic additions .

Advanced: What strategies validate the biological activity of this compound derivatives while minimizing false positives?

- Dose-response assays : Use at least six concentrations in triplicate to calculate accurate EC₅₀/IC₅₀ values. Include positive (e.g., cisplatin) and negative controls .

- Off-target screening : Employ high-throughput platforms (e.g., kinase panels) to assess selectivity .

- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories .

Advanced: How should researchers address contradictions in mechanistic studies of this compound’s reactions?

- Isotopic labeling : Use ¹⁵N-labeled piperidine to trace reaction pathways via NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to distinguish mechanisms (e.g., SN1 vs. SN2) .

- Peer review : Submit detailed experimental workflows for open peer review to identify overlooked variables (e.g., trace moisture) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.